3-{[(3-Chloropyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(3-Chloropyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoic acid is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3-Chloropyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoic acid typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This is achieved through a cyclocondensation reaction between 3-amino-5-chloropyrazole and a suitable aldehyde or ketone under acidic conditions.
Introduction of the Benzoic Acid Moiety: The pyrazolo[1,5-a]pyrimidine core is then reacted with 3-aminobenzoic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening methods to identify the most efficient reaction conditions and the use of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-{[(3-Chloropyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the pyrazolo[1,5-a]pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidines.
Scientific Research Applications
3-{[(3-Chloropyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of fluorescent probes for imaging and diagnostic applications.
Mechanism of Action
The mechanism of action of 3-{[(3-Chloropyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of downstream targets and modulating cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: A core structure shared with the compound , known for its versatility in medicinal chemistry.
Benzimidazole Derivatives: Similar in structure and often used as enzyme inhibitors.
Purine Derivatives: Structurally related and used in the development of kinase inhibitors.
Uniqueness
3-{[(3-Chloropyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoic acid is unique due to its specific combination of the pyrazolo[1,5-a]pyrimidine core with a benzoic acid moiety, which imparts distinct chemical and biological properties. This combination allows for targeted interactions with specific enzymes and receptors, making it a valuable scaffold for drug development .
Properties
Molecular Formula |
C14H9ClN4O3 |
---|---|
Molecular Weight |
316.70 g/mol |
IUPAC Name |
3-[(3-chloropyrazolo[1,5-a]pyrimidine-2-carbonyl)amino]benzoic acid |
InChI |
InChI=1S/C14H9ClN4O3/c15-10-11(18-19-6-2-5-16-12(10)19)13(20)17-9-4-1-3-8(7-9)14(21)22/h1-7H,(H,17,20)(H,21,22) |
InChI Key |
WPDXTYSNLIIZNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=NN3C=CC=NC3=C2Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.